molecular formula C5H9N3OS B093232 1,3,4-Thiadiazol-2-amine, 5-propoxy- CAS No. 16784-24-0

1,3,4-Thiadiazol-2-amine, 5-propoxy-

Cat. No. B093232
CAS RN: 16784-24-0
M. Wt: 159.21 g/mol
InChI Key: ZQWRZVFWBDLVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazol-2-amine, 5-propoxy- is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiadiazole family of compounds and is known for its potential therapeutic properties. In

Mechanism Of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-propoxy- is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant and neuroprotective effects.

Biochemical And Physiological Effects

1,3,4-Thiadiazol-2-amine, 5-propoxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3,4-Thiadiazol-2-amine, 5-propoxy- is its relatively low toxicity. It has been shown to be well-tolerated in animal models and has a favorable safety profile. Additionally, it is relatively easy to synthesize and can be produced in large quantities for use in lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 1,3,4-Thiadiazol-2-amine, 5-propoxy-. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, it may be useful to investigate the potential for combination therapy with other drugs to enhance its therapeutic effects.
In conclusion, 1,3,4-Thiadiazol-2-amine, 5-propoxy- is a promising compound with a number of potential therapeutic applications. Its low toxicity and ease of synthesis make it an attractive candidate for further research. While there are still many unanswered questions about its mechanism of action and pharmacokinetic properties, it is clear that this compound has significant potential for the development of new therapeutics.

Synthesis Methods

The synthesis of 1,3,4-Thiadiazol-2-amine, 5-propoxy- involves the reaction of 5-bromo-1,3,4-thiadiazol-2-amine with propylamine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield and purity. This method has been optimized and can be easily scaled up for industrial production.

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-propoxy- has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been investigated for its potential use as an anticancer agent.

properties

CAS RN

16784-24-0

Product Name

1,3,4-Thiadiazol-2-amine, 5-propoxy-

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

5-propoxy-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H9N3OS/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7)

InChI Key

ZQWRZVFWBDLVBP-UHFFFAOYSA-N

SMILES

CCCOC1=NN=C(S1)N

Canonical SMILES

CCCOC1=NN=C(S1)N

Other CAS RN

16784-24-0

synonyms

1,3,4-Thiadiazol-2-amine, 5-propoxy-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.